Ethyl 5-chloropentanimidate Ethyl 5-chloropentanimidate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17408764
InChI: InChI=1S/C7H14ClNO/c1-2-10-7(9)5-3-4-6-8/h9H,2-6H2,1H3
SMILES:
Molecular Formula: C7H14ClNO
Molecular Weight: 163.64 g/mol

Ethyl 5-chloropentanimidate

CAS No.:

Cat. No.: VC17408764

Molecular Formula: C7H14ClNO

Molecular Weight: 163.64 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-chloropentanimidate -

Specification

Molecular Formula C7H14ClNO
Molecular Weight 163.64 g/mol
IUPAC Name ethyl 5-chloropentanimidate
Standard InChI InChI=1S/C7H14ClNO/c1-2-10-7(9)5-3-4-6-8/h9H,2-6H2,1H3
Standard InChI Key IDISPSOQIDLIAL-UHFFFAOYSA-N
Canonical SMILES CCOC(=N)CCCCCl

Introduction

Structural and Chemical Characteristics

Ethyl 5-chloropentanimidate (systematic name: ethyl N-(5-chloropentyl)imidate) features a molecular framework that integrates both electrophilic and nucleophilic reaction sites. The chlorine atom at the terminal carbon facilitates nucleophilic displacement reactions, while the imidate group (–O–C=N–) participates in cyclization and alkylation processes. The compound’s molecular formula is C₇H₁₃ClN₂O, with a molecular weight of 188.65 g/mol. Key structural attributes include:

  • A five-carbon backbone with a chlorine substituent at the terminal position.

  • An ethyl imidate group (–O–C=N–OEt) at the first carbon.

  • Stereochemical flexibility due to the nitrogen center, enabling chiral derivatization .

The presence of the imidate moiety distinguishes it from structurally similar esters like ethyl 5-chloropentanoate (CAS 2323-81-1), which lacks the nitrogen-based functional group.

Synthesis and Optimization

Key Synthetic Routes

The synthesis of ethyl 5-chloropentanimidate is achieved through a multistep process involving α-alkylation of N-sulfinyl imidates with 1-chloro-3-iodopropane. This method, developed by Colpaert et al., proceeds as follows :

  • Imidate Preparation:
    N-tert-butanesulfinyl imidates are prepared from commercially available amines and ethyl imidate precursors.

  • α-Alkylation:
    The imidate undergoes alkylation with 1-chloro-3-iodopropane in the presence of a base, yielding 2-substituted N-tert-butanesulfinyl-5-chloropentanimidates.

    • Reagents: Sodium hydride (NaH), dimethyl sulfoxide (DMSO).

    • Conditions: Room temperature, 12–24 hours.

    • Diastereomeric Ratios: 67:33 to 72:28, depending on the substituent.

    • Yields: 74–86% after purification.

  • Reduction and Cyclization:
    The intermediate is reduced with sodium borohydride (NaBH₄) to form 2-substituted N-tert-butanesulfinyl-5-chloropentylamines, which undergo intramolecular cyclization under basic conditions to yield chiral N-sulfinylpiperidines.

Reaction Optimization

Critical factors influencing the synthesis include:

  • Base Selection: NaH in DMSO proved optimal for cyclization, minimizing side reactions.

  • Solvent Effects: Polar aprotic solvents enhance reaction rates and diastereoselectivity.

  • Temperature Control: Cyclization at elevated temperatures (60–80°C) improves yields but may reduce stereochemical fidelity.

Table 1: Synthesis Parameters and Outcomes

StepReagents/ConditionsKey Outcomes
α-AlkylationNaH, DMSO, 1-chloro-3-iodopropaneDiastereomeric ratio: 67:33–72:28
ReductionNaBH₄, THFQuantitative conversion to amine
CyclizationNaH, DMSO, 60°C85–92% yield of N-sulfinylpiperidines

Reactivity and Derivitization

Nucleophilic Substitution

Applications in Pharmaceutical Chemistry

Chiral Piperidine Synthesis

Ethyl 5-chloropentanimidate is pivotal in synthesizing enantiomerically pure piperidines, which are integral to drugs targeting neurological and cardiovascular disorders. Examples include:

  • Antipsychotics: Piperidine cores in risperidone and haloperidol.

  • Analgesics: Fentanyl derivatives.

Case Study: Synthesis of 3-Substituted Piperidines

Using ethyl 5-chloropentanimidate, Colpaert et al. synthesized 3-alkyl- and 3-arylpiperidines with >98% enantiomeric purity. Deprotection of the N-sulfinyl group with HCl yielded pharmaceutically relevant piperidine hydrochlorides .

Comparative Analysis with Related Compounds

Ethyl 5-chloropentanimidate offers distinct advantages over similar intermediates:

Table 2: Comparison of Imidate Derivatives

CompoundKey FeatureApplication
Ethyl 5-chloropentanimidateCombines imidate and chlorine groupsChiral piperidine synthesis
Ethyl valerimidateLacks chlorine substituentLimited to non-halogenated products
Methyl 6-chlorohexanimidateLonger carbon chainAltered cyclization kinetics

Challenges and Future Directions

Despite its utility, limitations persist:

  • Stereochemical Complexity: Achieving >90% diastereoselectivity requires rigorous optimization.

  • Scale-Up Difficulties: Industrial-scale cyclization faces challenges in yield maintenance.

Future research should prioritize:

  • Catalytic Asymmetric Methods: To reduce reliance on chiral auxiliaries.

  • Computational Modeling: For predicting optimal reaction conditions.

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